molecular formula C10H13BrN4O2 B2923072 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 17801-73-9

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2923072
CAS No.: 17801-73-9
M. Wt: 301.144
InChI Key: BIVUUBUKKACEBX-UHFFFAOYSA-N
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Description

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine, methyl, and propyl groups attached to the purine ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids

    Medicine: Investigating its potential as a therapeutic agent or drug precursor

    Industry: Use in the synthesis of specialty chemicals or materials

Safety and Hazards

Sigma-Aldrich provides “8-Bromo-1,3-dimethyl-7-propylpurine-2,6-dione” as-is, without any representation or warranty with respect to the product . Researchers are responsible for confirming the product’s identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a precursor purine compound. The reaction conditions often include:

    Reagents: Bromine or N-bromosuccinimide (NBS)

    Solvents: Acetic acid or dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale bromination: Using automated reactors to control temperature and reagent addition

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols)

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted purines can be formed

    Oxidation Products: Oxidized derivatives of the purine ring

    Reduction Products: Reduced forms of the purine compound

Mechanism of Action

The mechanism of action of 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and propyl groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by:

  • Inhibiting or activating enzymes
  • Interacting with nucleic acids
  • Modulating receptor activity

Comparison with Similar Compounds

Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)

Comparison

  • Structural Differences : The presence of bromine and propyl groups in 8-bromo-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione distinguishes it from other purines like caffeine and theobromine.
  • Unique Properties : These structural differences may confer unique chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

8-bromo-1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVUUBUKKACEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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